molecular formula C10H14N2 B3355348 3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 62455-48-5

3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No.: B3355348
CAS No.: 62455-48-5
M. Wt: 162.23 g/mol
InChI Key: HCOWPHZNMIYZAN-UHFFFAOYSA-N
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Description

3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine is a chemical compound with the molecular formula C10H14N2. It is a derivative of tetrahydroquinoline, a bicyclic structure that is significant in various chemical and biological applications. This compound is known for its potential in medicinal chemistry due to its unique structural properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine typically involves the reduction of quinoline derivatives. One common method includes the catalytic hydrogenation of 3-methylquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and yield of the product. The process involves the same catalytic hydrogenation but is optimized for large-scale production with controlled temperature, pressure, and flow rates .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound itself is a reduced form of quinoline. Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The amine group at the 8-position allows for various substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with cellular targets. The compound can induce mitochondrial membrane depolarization and reactive oxygen species (ROS) production, leading to cell cycle arrest and apoptosis in cancer cells. The specific molecular targets include various enzymes and receptors involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
  • 8-Amino-5,6,7,8-tetrahydroquinoline
  • 3-Methylquinoline

Comparison: 3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For instance, the presence of the methyl group at the 3-position and the amine group at the 8-position enhances its antiproliferative activity, making it more effective against certain cancer cell lines .

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-5-8-3-2-4-9(11)10(8)12-6-7/h5-6,9H,2-4,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOWPHZNMIYZAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(CCC2)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40493891
Record name 3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62455-48-5
Record name 3-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40493891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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